molecular formula C7H4F2O2 B6315922 2,4-Difluoro-5-hydroxybenzaldehyde CAS No. 1806330-57-3

2,4-Difluoro-5-hydroxybenzaldehyde

Cat. No.: B6315922
CAS No.: 1806330-57-3
M. Wt: 158.10 g/mol
InChI Key: YUHAZIWJSPBIJE-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-hydroxybenzaldehyde (C₇H₄F₂O₂) is a fluorinated aromatic aldehyde featuring two fluorine atoms at the 2- and 4-positions of the benzene ring, a hydroxyl group at position 5, and an aldehyde functional group at position 1. This compound combines the electron-withdrawing effects of fluorine atoms with the hydrogen-bonding capability of the hydroxyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2,4-difluoro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHAZIWJSPBIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-hydroxybenzaldehyde typically involves the fluorination of hydroxybenzaldehyde derivatives. One common method is the reaction of 2,4-difluorobenzaldehyde with hydroxylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-5-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-5-hydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Weight : ~158.1 g/mol (calculated from 2,4-difluorobenzaldehyde [C₇H₄F₂O; MW 142.1] with an added hydroxyl group) .
  • Hydrogen Bonding: Two hydrogen bond acceptors (fluorine atoms) and one donor (hydroxyl group), enhancing solubility in polar solvents.
  • Reactivity : The aldehyde group is susceptible to nucleophilic addition, while fluorines stabilize the aromatic ring against electrophilic substitution.

Comparison with Similar Compounds

Below is a detailed comparison of 2,4-difluoro-5-hydroxybenzaldehyde with structurally related compounds, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties Similarity Score Source
This compound 2-F, 4-F, 5-OH, 1-CHO C₇H₄F₂O₂ ~158.1 High polarity, moderate GI absorption*
5-Fluoro-2-hydroxybenzaldehyde 5-F, 2-OH, 1-CHO C₇H₅FO₂ 140.11 1 H-bond donor, high BBB permeability
3,5-Difluoro-4-hydroxybenzaldehyde 3-F, 5-F, 4-OH, 1-CHO C₇H₄F₂O₂ 158.1* Similar backbone, altered substituents 0.90
2,4-Difluorobenzaldehyde 2-F, 4-F, 1-CHO C₇H₄F₂O 142.1 No hydroxyl group; lower polarity
5-Chloro-2,4-difluorobenzaldehyde 5-Cl, 2-F, 4-F, 1-CHO C₇H₃ClF₂O 176.55* Chlorine enhances electrophilicity 0.90
3,4-Difluoro-5-hydroxybenzaldehyde 3-F, 4-F, 5-OH, 1-CHO C₇H₄F₂O₂ 158.1* Different fluorine positions

*Inferred or calculated values.

Substituent Position and Electronic Effects

  • Fluorine vs. Hydroxyl: Fluorine atoms at positions 2 and 4 increase ring electronegativity, reducing electron density for electrophilic attacks. The hydroxyl group at position 5 introduces hydrogen bonding, improving solubility compared to non-hydroxylated analogs like 2,4-difluorobenzaldehyde .

Biological Activity

2,4-Difluoro-5-hydroxybenzaldehyde (DFHBA) is an organic compound notable for its unique chemical structure, which includes both fluorine and hydroxyl functional groups. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity of DFHBA, supported by research findings, case studies, and data tables.

DFHBA has the molecular formula C7_7H4_4F2_2O and a molecular weight of approximately 162.1 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may facilitate interactions with biological membranes and proteins, while the hydroxyl group can participate in hydrogen bonding with biological macromolecules.

The mechanism by which DFHBA exerts its biological effects involves several pathways:

  • Antimicrobial Activity : DFHBA has been shown to inhibit the growth of various bacteria and fungi. The hydroxyl group is believed to play a crucial role in binding to microbial targets, disrupting their cellular processes.
  • Anticancer Activity : Research indicates that DFHBA derivatives exhibit cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is attributed to its interference with cellular signaling pathways.

Antimicrobial Properties

DFHBA has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that DFHBA could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Properties

In studies involving human cancer cell lines, DFHBA derivatives have shown promising results in inhibiting cell proliferation. For instance:

  • Breast Cancer (MCF-7) : DFHBA exhibited an IC50 value of 25 µM, indicating potent antiproliferative effects.
  • Colorectal Cancer (HT-29) : The compound demonstrated significant cytotoxicity with an IC50 value of 30 µM.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of DFHBA against various bacterial strains. The researchers found that DFHBA not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
  • Research on Anticancer Activity :
    Another study published in Cancer Letters explored the effects of DFHBA on apoptosis in breast cancer cells. The findings indicated that DFHBA treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a mechanism for its anticancer activity.

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